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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dermorphin analogs, focusing on their

structure-activity relationships (SAR). Dermorphin, a naturally occurring heptapeptide opioid

agonist with high affinity and selectivity for the μ-opioid receptor, has been the subject of

extensive research to develop potent and safer analgesics. This document summarizes key

quantitative data, details experimental methodologies, and visualizes relevant biological

pathways to facilitate further research and development in this area.

Structure-Activity Relationship Overview
Dermorphin's potent and selective μ-opioid activity is primarily attributed to its unique N-

terminal tetrapeptide sequence: Tyr-D-Ala-Phe-Gly. SAR studies have revealed that

modifications to this core structure, as well as to the C-terminal region, can significantly impact

receptor binding affinity, selectivity, and functional activity.

Key structural modifications and their general effects include:

Position 1 (Tyrosine): The phenolic hydroxyl group is crucial for opioid activity. Modifications

such as O-methylation or replacement with other amino acids generally lead to a significant

decrease in affinity.

Position 2 (D-Alanine): The D-configuration of this amino acid is critical for high μ-opioid

receptor affinity and protection against enzymatic degradation. Replacement with other D-
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amino acids can be tolerated to some extent, with some substitutions even enhancing

activity. For instance, substitution with D-Arginine has been shown to increase resistance to

enzymatic degradation while maintaining high μ-receptor affinity.

Position 3 (Phenylalanine): The aromatic ring of phenylalanine is important for receptor

interaction. Modifications at this position can influence both affinity and selectivity.

Position 4 (Glycine): This position is more tolerant to substitution. Replacing glycine with

other amino acids, such as Sarcosine (Sar) or D-Alanine, has been explored to modulate

activity and pharmacokinetic properties.

C-terminal modifications: Extensions or cyclizations of the C-terminus have been shown to

influence receptor affinity and selectivity. For example, some C-terminal extended analogs

have demonstrated increased μ-receptor affinity. Cyclic analogs have also been synthesized

to improve stability and receptor interaction.

Quantitative Data Comparison
The following tables summarize the binding affinities and functional potencies of various

dermorphin analogs at opioid receptors, as well as their in vivo analgesic effects.

Table 1: Opioid Receptor Binding Affinities of Dermorphin and its Analogs
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Compound
μ-Opioid
Receptor (Ki,
nM)

δ-Opioid
Receptor (Ki,
nM)

κ-Opioid
Receptor (Ki,
nM)

Reference

Dermorphin 0.7 62 >5000 [1]

[Tyr(Me)¹]dermor

phin
Moderate Affinity - - [2]

[D-

Arg²]dermorphin

tetrapeptide

analogs

High Affinity - - [3]

[D-

Met(O)²]dermorp

hin-(1-4) analogs

High μ-selectivity - Negligible [4]

Dermorphin-

N/OFQ (DeNo)
9.55 (pKi) 8.12 (pKi) - [5]

[D-

Orn(COCH₂Br)²]

dermorphin

0.11 (IC₅₀) 342 (IC₅₀) - [6]

[D-

Lys(=C=S)²]derm

orphin

0.38 (IC₅₀) 97.1 (IC₅₀) - [6]

Table 2: In Vitro Functional Activity of Dermorphin Analogs
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Compound Assay
Potency
(IC₅₀/EC₅₀/pEC
₅₀)

Efficacy
(Emax)

Reference

Dermorphin
Guinea Pig Ileum

(GPI)
3.3 nM (IC₅₀) - [7]

Dermorphin
Mouse Vas

Deferens (MVD)
29 nM (IC₅₀) - [7]

D2 (linear

analog)

Guinea Pig Ileum

(GPI)

Highest activity

among tested
- [8]

D3 (cyclic

analog)

Guinea Pig Ileum

(GPI)
High activity - [8]

D4 (cyclic

analog)

Guinea Pig Ileum

(GPI)
High activity - [8]

Dermorphin-

N/OFQ (DeNo)

Calcium

Mobilization (μ)
7.17 (pEC₅₀) 209% over basal [5]

Dermorphin-

N/OFQ (DeNo)

Calcium

Mobilization

(NOP)

9.69 (pEC₅₀) - [5]

Dermorphin-

N/OFQ (DeNo)

GTPγ[³⁵S]

Binding (μ)
7.70 (pEC₅₀) - [5]

Dermorphin-

N/OFQ (DeNo)

GTPγ[³⁵S]

Binding (NOP)
9.50 (pEC₅₀) - [5]

Dermorphin
GTPγ[³⁵S]

Binding
7.84 (pEC₅₀) 1.52-fold [9]

[Cys(ATTO

488)⁸]Dermorphi

n-NH₂

GTPγ[³⁵S]

Binding
7.62 (pEC₅₀) 1.34-fold [9]

Table 3: In Vivo Analgesic Activity of Dermorphin Analogs
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Compound Test
Route of
Administration

Potency (ED₅₀) Reference

Dermorphin Hot Plate
intracerebroventr

icular (icv)
13.3 pmol/rat [7]

Dermorphin Tail Flick
intracerebroventr

icular (icv)
23 pmol/rat [7]

D2 (linear

analog)
Water Tail Flick intranasal

1.0 µg/kg (max

analgesia)
[8][10]

D2 (linear

analog)

Tail Flick/Hot

Plate

intraperitoneal

(ip)

5.0 mg/kg (>50%

analgesia)
[8][10]

D3 (cyclic

analog)

Tail Flick/Hot

Plate

intraperitoneal

(ip)
High activity [10]

D4 (cyclic

analog)

Tail Flick/Hot

Plate

intraperitoneal

(ip)

Moderately

active
[10]

H-Tyr-D-MetO-

Phe-Sar-NH₂

Hot Plate/Tail

Flick

intracerebroventr

icular (icv)
560x morphine [4]

H₂NC=(NH)-Tyr-

D-MetO-Phe-

Gly-NH₂

Hot Plate/Tail

Flick

intracerebroventr

icular (icv)
1550x morphine [4]

H-Tyr-D-MetO-

Phe-Sar-NH₂

Hot Plate/Tail

Flick

subcutaneous

(sc)
22x morphine [4]

H-Tyr-D-MetO-

Phe-D-Ala-OH

Hot Plate/Tail

Flick

subcutaneous

(sc)
30x morphine [4]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of dermorphin analogs for opioid receptors.
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Materials:

Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

Radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for

κ-receptors).

Dermorphin analogs (test compounds).

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

Non-specific binding control (e.g., naloxone at a high concentration).

Glass fiber filters.

Scintillation cocktail and counter.

Procedure:

Incubation: In a 96-well plate, incubate cell membranes with a fixed concentration of the

radioligand and varying concentrations of the test dermorphin analog.

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound

from free radioligand.

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound

radioligand.

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the

radioactivity using a scintillation counter.

Data Analysis: Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of

the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff
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equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.

GTPγ[³⁵S] Binding Assay
Objective: To measure the functional activation of G-proteins by dermorphin analogs.

Materials:

Cell membranes expressing the opioid receptor of interest.

GTPγ[³⁵S] (radiolabeled non-hydrolyzable GTP analog).

GDP.

Dermorphin analogs (test compounds).

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Non-specific binding control (unlabeled GTPγS).

Procedure:

Pre-incubation: Pre-incubate the cell membranes with GDP to ensure G-proteins are in their

inactive state.

Incubation: Add varying concentrations of the dermorphin analog and a fixed concentration

of GTPγ[³⁵S] to the pre-incubated membranes.

Reaction: Incubate the mixture to allow for agonist-induced G-protein activation and binding

of GTPγ[³⁵S] (e.g., 60 minutes at 30°C).

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

Washing and Quantification: Wash the filters and quantify the bound radioactivity as

described for the radioligand binding assay.

Data Analysis: Plot the specific binding of GTPγ[³⁵S] against the log concentration of the

analog to generate a dose-response curve. Determine the EC₅₀ (concentration for 50% of
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maximal effect) and Emax (maximal effect) values.

cAMP Inhibition Assay
Objective: To measure the inhibition of adenylyl cyclase activity by dermorphin analogs.

Materials:

Whole cells expressing the Gi-coupled opioid receptor of interest.

Forskolin (an adenylyl cyclase activator).

cAMP assay kit (e.g., HTRF, ELISA).

Dermorphin analogs (test compounds).

Procedure:

Cell Culture: Culture the cells to an appropriate density.

Pre-treatment: Pre-treat the cells with varying concentrations of the dermorphin analog.

Stimulation: Stimulate the cells with forskolin to induce cAMP production.

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a

suitable cAMP assay kit according to the manufacturer's instructions.

Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of

forskolin-stimulated cAMP levels against the log concentration of the analog. Determine the

IC₅₀ value.

In Vivo Analgesia Assays
Objective: To assess the central analgesic activity of dermorphin analogs.

Procedure:

Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room and apparatus.
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Baseline Measurement: Determine the baseline latency for the animal to exhibit a pain

response (e.g., licking a paw or jumping) when placed on a heated surface (e.g., 55°C). A

cut-off time is set to prevent tissue damage.

Drug Administration: Administer the dermorphin analog via the desired route (e.g.,

intraperitoneal, subcutaneous, intracerebroventricular).

Post-treatment Measurement: At various time points after drug administration, place the

animal back on the hot plate and measure the latency to the pain response.

Data Analysis: Calculate the percentage of maximum possible effect (%MPE) using the

formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x

100. Determine the ED₅₀ value (the dose that produces 50% of the maximum effect).

Objective: To assess the spinal analgesic activity of dermorphin analogs.

Procedure:

Acclimation: Acclimate the animals to the restraining device.

Baseline Measurement: Measure the baseline latency for the animal to flick its tail away from

a focused beam of heat. A cut-off time is employed to prevent tissue injury.

Drug Administration: Administer the dermorphin analog.

Post-treatment Measurement: At different time intervals after administration, measure the

tail-flick latency.

Data Analysis: Calculate the %MPE and determine the ED₅₀ as described for the hot plate

test.[2]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by dermorphin analogs

and the general workflows of the experimental procedures described.
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Caption: Mu-opioid receptor signaling cascade.
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Caption: General experimental workflows.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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